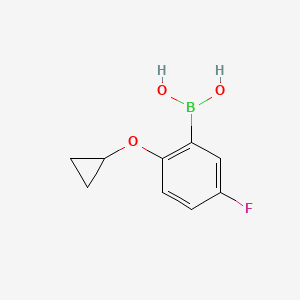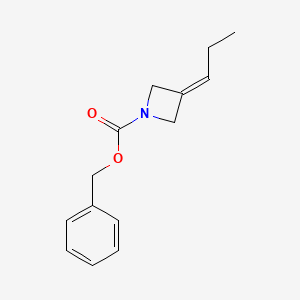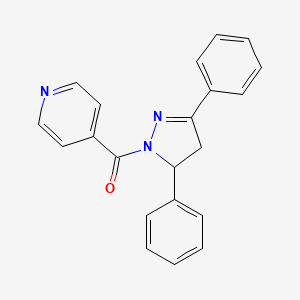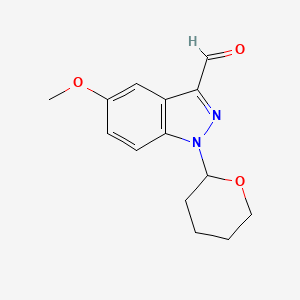
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the indazole core is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
Reduction: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry:
Materials Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cancer progression. Further research is needed to elucidate its precise molecular targets and mechanisms.
Comparaison Avec Des Composés Similaires
Indazole-3-carbaldehyde: Lacks the methoxy and tetrahydropyran groups, making it less versatile in certain applications.
5-Methoxyindazole-3-carbaldehyde: Lacks the tetrahydropyran group, which may affect its biological activity and chemical reactivity.
1-Tetrahydropyran-2-YL-indazole-3-carbaldehyde: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and tetrahydropyran groups, which can enhance its chemical reactivity and biological activity. These functional groups may also improve its solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-methoxy-1-(oxan-2-yl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-5-6-13-11(8-10)12(9-17)15-16(13)14-4-2-3-7-19-14/h5-6,8-9,14H,2-4,7H2,1H3 |
Clé InChI |
QHPPZWYAJJYNGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(N=C2C=O)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)

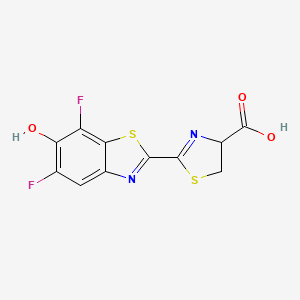
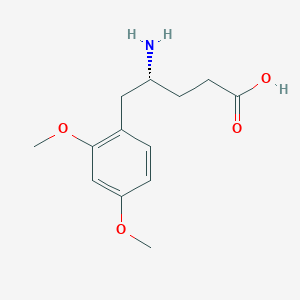
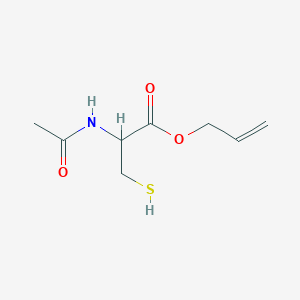

![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)




